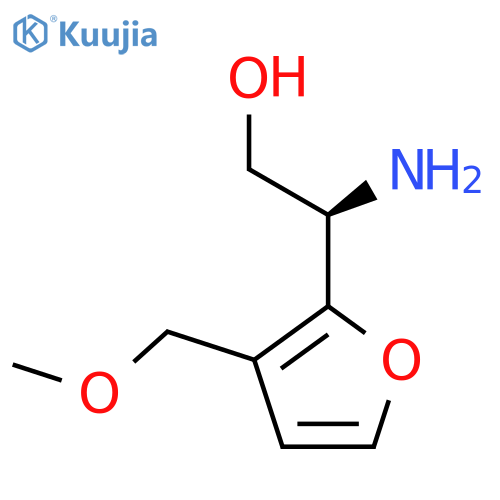

Cas no 2227681-05-0 ((2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-ol)

(2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-ol

- EN300-1774295

- 2227681-05-0

- (2R)-2-amino-2-[3-(methoxymethyl)furan-2-yl]ethan-1-ol

-

- インチ: 1S/C8H13NO3/c1-11-5-6-2-3-12-8(6)7(9)4-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m1/s1

- InChIKey: CFMMRYUAHNFCAS-SSDOTTSWSA-N

- ほほえんだ: O1C=CC(COC)=C1[C@@H](CO)N

計算された属性

- せいみつぶんしりょう: 171.08954328g/mol

- どういたいしつりょう: 171.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 68.6Ų

(2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1774295-5.0g |

(2R)-2-amino-2-[3-(methoxymethyl)furan-2-yl]ethan-1-ol |

2227681-05-0 | 5g |

$7358.0 | 2023-06-03 | ||

| Enamine | EN300-1774295-5g |

(2R)-2-amino-2-[3-(methoxymethyl)furan-2-yl]ethan-1-ol |

2227681-05-0 | 5g |

$7358.0 | 2023-09-20 | ||

| Enamine | EN300-1774295-1g |

(2R)-2-amino-2-[3-(methoxymethyl)furan-2-yl]ethan-1-ol |

2227681-05-0 | 1g |

$2537.0 | 2023-09-20 | ||

| Enamine | EN300-1774295-0.05g |

(2R)-2-amino-2-[3-(methoxymethyl)furan-2-yl]ethan-1-ol |

2227681-05-0 | 0.05g |

$2131.0 | 2023-09-20 | ||

| Enamine | EN300-1774295-2.5g |

(2R)-2-amino-2-[3-(methoxymethyl)furan-2-yl]ethan-1-ol |

2227681-05-0 | 2.5g |

$4973.0 | 2023-09-20 | ||

| Enamine | EN300-1774295-10g |

(2R)-2-amino-2-[3-(methoxymethyl)furan-2-yl]ethan-1-ol |

2227681-05-0 | 10g |

$10911.0 | 2023-09-20 | ||

| Enamine | EN300-1774295-0.5g |

(2R)-2-amino-2-[3-(methoxymethyl)furan-2-yl]ethan-1-ol |

2227681-05-0 | 0.5g |

$2435.0 | 2023-09-20 | ||

| Enamine | EN300-1774295-0.25g |

(2R)-2-amino-2-[3-(methoxymethyl)furan-2-yl]ethan-1-ol |

2227681-05-0 | 0.25g |

$2333.0 | 2023-09-20 | ||

| Enamine | EN300-1774295-1.0g |

(2R)-2-amino-2-[3-(methoxymethyl)furan-2-yl]ethan-1-ol |

2227681-05-0 | 1g |

$2537.0 | 2023-06-03 | ||

| Enamine | EN300-1774295-0.1g |

(2R)-2-amino-2-[3-(methoxymethyl)furan-2-yl]ethan-1-ol |

2227681-05-0 | 0.1g |

$2232.0 | 2023-09-20 |

(2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-ol 関連文献

-

2. Back matter

-

3. Book reviews

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

(2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-olに関する追加情報

Professional Introduction to (2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-ol (CAS No. 2227681-05-0)

(2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 2227681-05-0, represents a unique structural motif that has been explored for its potential applications in drug development and synthetic chemistry. The molecule’s distinct stereochemistry and functional group arrangement make it a valuable candidate for further investigation in medicinal chemistry.

The structural framework of (2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-ol incorporates a chiral center, which is critical for the development of enantiomerically pure pharmaceuticals. The presence of an amine group and a furan ring provides a rich chemical environment for interactions with biological targets, making this compound an intriguing subject for research in enzyme inhibition and receptor binding studies. Recent advancements in computational chemistry have enabled more precise predictions of the compound’s pharmacokinetic properties, further enhancing its appeal as a lead molecule.

In the context of modern drug discovery, the synthesis of complex molecular architectures is often challenging but essential for achieving high efficacy and selectivity. The synthesis of (2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-ol involves multi-step organic transformations, including stereoselective reductions and protective group strategies. The use of advanced catalytic systems has streamlined these processes, allowing for more efficient production scales. For instance, asymmetric hydrogenation techniques have been employed to achieve high enantiomeric purity, which is crucial for pharmaceutical applications.

One of the most promising areas of research involving (2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-ol is its potential as a building block for more complex therapeutic agents. The compound’s unique scaffold can be modified through various chemical reactions to introduce additional functional groups or to explore different pharmacological profiles. For example, recent studies have demonstrated its utility in the synthesis of novel kinase inhibitors, which are being investigated for their anti-cancer properties. The ability to derivatize this compound into more complex structures underscores its versatility and importance in medicinal chemistry.

The role of computational modeling in understanding the biological activity of (2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-ol cannot be overstated. Molecular docking simulations have been used to predict how this compound might interact with target proteins, providing insights into its mechanism of action. These studies have revealed that the compound exhibits binding affinities comparable to those of known therapeutic agents, suggesting its potential as a lead compound for further development. Additionally, quantum mechanical calculations have helped elucidate the electronic structure of the molecule, which is essential for understanding its reactivity and stability.

The synthesis and characterization of (2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-ol also highlight the importance of green chemistry principles in modern pharmaceutical research. The development of sustainable synthetic routes has reduced the environmental impact of producing this compound while maintaining high yields and purity standards. Techniques such as solvent recovery and catalytic recycling have been implemented to minimize waste generation, aligning with global efforts to promote sustainable practices in the chemical industry.

Future directions in the study of (2R)-2-amino-2-3-(methoxymethyl)furan - ylethan - 1 - ol may include exploring its applications in other therapeutic areas beyond oncology. Preliminary data suggest that this compound could have antimicrobial properties, making it a candidate for developing new antibiotics or antiviral agents. Furthermore, its structural features may make it useful in addressing neurological disorders by interacting with specific neurotransmitter receptors. As research continues to uncover new biological targets and synthetic methodologies, the potential applications of this compound are likely to expand significantly.

In conclusion, (2R)- 22 amino - 23 methoxymethyl furan - 22 ylethan - 11 ol (CAS No. 2227681 - 05 - 0) represents a fascinating subject of study in pharmaceutical chemistry due to its unique structural features and potential biological activities. The progress made in synthesizing and characterizing this compound underscores the importance of interdisciplinary approaches in drug discovery. By combining traditional organic synthesis with cutting-edge computational techniques, researchers can continue to unlock new possibilities for developing innovative therapeutic agents that address unmet medical needs.

2227681-05-0 ((2R)-2-amino-2-3-(methoxymethyl)furan-2-ylethan-1-ol) 関連製品

- 2097917-08-1(1-({1-1-(4-fluorophenyl)cyclopropanecarbonylazetidin-3-yl}methyl)pyrrolidine-2,5-dione)

- 2680733-14-4(4-Chloro-2-acetamido-6-methoxybenzoic acid)

- 2138173-40-5(tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo3,4-bpyridin-1-yl}azetidine-1-carboxylate)

- 1354033-16-1((S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide)

- 428871-06-1(2,2-dimethyloxan-4-yl methanesulfonate)

- 2305475-17-4(N-1-(1-phenylethyl)-1H-pyrazol-3-ylprop-2-enamide)

- 2228481-96-5(4-(4-amino-1,2-oxazol-5-yl)-3-fluorophenol)

- 2287335-54-8(3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid)

- 957061-12-0(3-Methoxycarbonyl-5-nitrophenylboronic acid, pinacol ester)

- 1152663-76-7(3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine)